molecular formula C5H12OS B15242523 1-Methoxybutane-2-thiol

1-Methoxybutane-2-thiol

Katalognummer: B15242523
Molekulargewicht: 120.22 g/mol
InChI-Schlüssel: LEKOCABKJAVQII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxybutane-2-thiol is an organic compound characterized by the presence of a methoxy group (-OCH3) and a thiol group (-SH) attached to a butane backbone. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its unique reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxybutane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-methoxybutane with a thiolating agent such as thiourea. The reaction proceeds via the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of alkyl halides and thiourea under controlled conditions. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps to remove impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxybutane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-Methoxybutane-2-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in molecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications, where the thiol group can modify the structure and function of target molecules .

Eigenschaften

Molekularformel

C5H12OS

Molekulargewicht

120.22 g/mol

IUPAC-Name

1-methoxybutane-2-thiol

InChI

InChI=1S/C5H12OS/c1-3-5(7)4-6-2/h5,7H,3-4H2,1-2H3

InChI-Schlüssel

LEKOCABKJAVQII-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.